
N~1~,N~2~-bis(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~,N~2~-bis(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of sGC (soluble guanylate cyclase) stimulators. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases, as well as cancer.
Mecanismo De Acción
BAY 41-2272 works by stimulating the activity of sGC, an enzyme that plays a crucial role in regulating the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates various physiological processes. By increasing the production of cGMP, BAY 41-2272 promotes vasodilation, reduces inflammation, and inhibits cell proliferation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects in different organs and tissues. It promotes vasodilation by relaxing smooth muscles and increasing blood flow, which helps to reduce blood pressure and improve endothelial function. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it inhibits platelet aggregation and reduces oxidative stress, which helps to prevent the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 41-2272 has several advantages for use in laboratory experiments. It is a potent and selective sGC stimulator, which allows for precise control of cGMP production. It also has a long half-life and can be administered orally, which makes it convenient to use in animal studies. However, BAY 41-2272 has some limitations, including its relatively low solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on BAY 41-2272. One of the areas of interest is its potential therapeutic applications in cancer, particularly in combination with other chemotherapeutic agents. Another area of research is the development of more potent and selective sGC stimulators that can overcome the limitations of BAY 41-2272. Furthermore, the use of BAY 41-2272 in combination with other drugs for the treatment of pulmonary hypertension and other cardiovascular diseases is also an area of active research.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been widely studied for its therapeutic potential in various diseases. In cardiovascular diseases, it has been shown to reduce blood pressure, improve endothelial function, and prevent platelet aggregation. In pulmonary diseases, it has been demonstrated to relax airway smooth muscles, improve lung function, and reduce pulmonary hypertension. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-22-16-10-8-14-20(22)25-24(27)18-26(21-15-9-11-17-23(21)31-4-2)32(28,29)19-12-6-5-7-13-19/h5-17H,3-4,18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFZCQISPFREOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460542.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3460563.png)
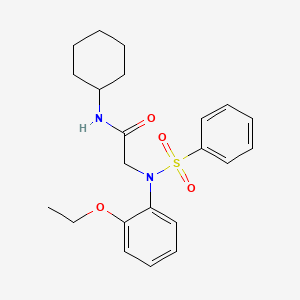
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3460575.png)
![N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3460579.png)
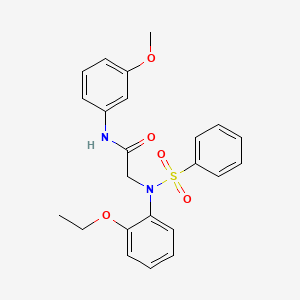
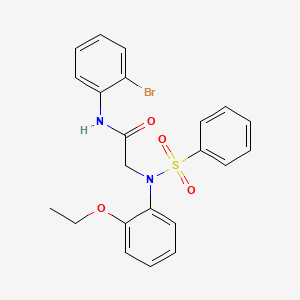
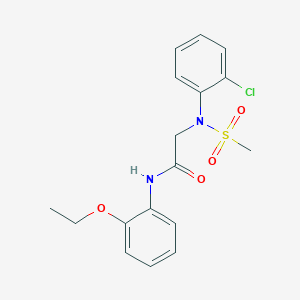
![ethyl 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460618.png)
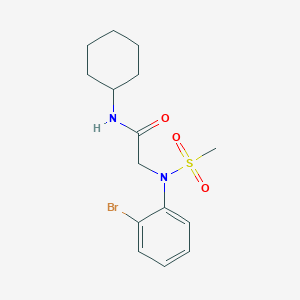
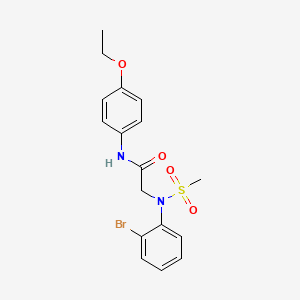
![ethyl 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460638.png)
